N-Formylglycine ethyl ester

Catalog No.
S703914
CAS No.
3154-51-6
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylglycine ethyl ester

CAS Number

3154-51-6

Product Name

N-Formylglycine ethyl ester

IUPAC Name

ethyl 2-formamidoacetate

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)

InChI Key

GMBCCEOJUWMBPF-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC=O

Synonyms

Dephenethylleccinine A; Ethyl N-formylglycinate; Ethyl formamidoacetate; Ethyl formylaminoacetate; NSC 14440

Canonical SMILES

CCOC(=O)CNC=O

Organic Synthesis

  • N-FGE acts as a formylating agent, introducing a formyl group (HCO) into other molecules. This property is valuable in the synthesis of specific organic compounds, particularly those containing an aminomethylene group (CH2=N-). For instance, research has utilized N-FGE in the preparation of ethyl isocyanoacetate, a key intermediate in the synthesis of various heterocyclic compounds [].

Biological Studies

  • Some studies explore the potential antiviral properties of N-FGE. Research suggests it may inhibit the replication of certain RNA viruses []. However, more investigation is needed to understand the mechanisms and effectiveness of this antiviral activity.

Molecular Structure Analysis

The key feature of N-FGE's structure is the combination of the formyl group and the ethyl ester group attached to the glycine backbone. The presence of the formyl group introduces an additional carbonyl group (C=O), potentially making it a hydrogen bond acceptor. The ethyl ester group modifies the chemical properties of the carboxylic acid group, making it less polar and potentially influencing its reactivity and solubility.


Chemical Reactions Analysis

  • Hydrolysis: The ester bond in N-FGE can be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, yielding N-formylglycine (N-FG) and ethanol.
N-FGE  + H2O -> N-FG + CH3CH2OH
  • Nucleophilic attack: The carbonyl groups in N-FGE can potentially act as electrophilic centers, susceptible to attack by nucleophiles (electron-rich species) in reactions relevant to organic synthesis.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

3154-51-6

Wikipedia

N-Formylglycine ethyl ester

Dates

Modify: 2023-08-15

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